

A Comparative Guide to TNIK Inhibitors: Tnik-IN-7 and Beyond

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Compound of Interest

Compound Name: **Tnik-IN-7**

Cat. No.: **B12371582**

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For Researchers, Scientists, and Drug Development Professionals

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and fibrotic diseases due to its pivotal role in the Wnt signaling pathway. The development of potent and selective TNIK inhibitors is a significant area of research. This guide provides an objective comparison of **Tnik-IN-7** with other notable TNIK inhibitors, supported by available experimental data.

Overview of TNIK and its Role in Disease

TNIK is a serine/threonine kinase that functions as a key activator of the Wnt signaling pathway.^[1] It is recruited to the promoters of Wnt target genes, where it phosphorylates T-cell factor 4 (TCF4), a crucial step for the transcriptional activation of genes involved in cell proliferation, differentiation, and survival.^[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is also implicated in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).^{[2][3]} Inhibition of TNIK presents a promising strategy to abrogate these pathological processes.

Comparative Analysis of TNIK Inhibitor Potency

The following table summarizes the in-vitro potency of **Tnik-IN-7** and other selected TNIK inhibitors. It is important to note that these values are derived from various studies and direct comparisons should be made with caution as experimental conditions may differ.

Inhibitor	IC50 (nM)	Ki (nM)	Source(s)
Tnik-IN-7	11	-	[4]
Rentosertib (INS018_055)	7.8, 31	4.32 (Kd)	[5]
NCB-0846	21	-	[1][5]
NCB-0001	8.6	-	
PF-794	39	-	[5]
KY-05009	-	100	[5]

In-Depth Inhibitor Profiles

Tnik-IN-7

Tnik-IN-7 is a potent TNIK inhibitor with a reported IC50 of 11 nM.[4] While specific cellular or in-vivo data is limited in publicly available literature, its high in-vitro potency suggests it is a valuable tool for preclinical research into TNIK-mediated signaling.

Rentosertib (INS018_055)

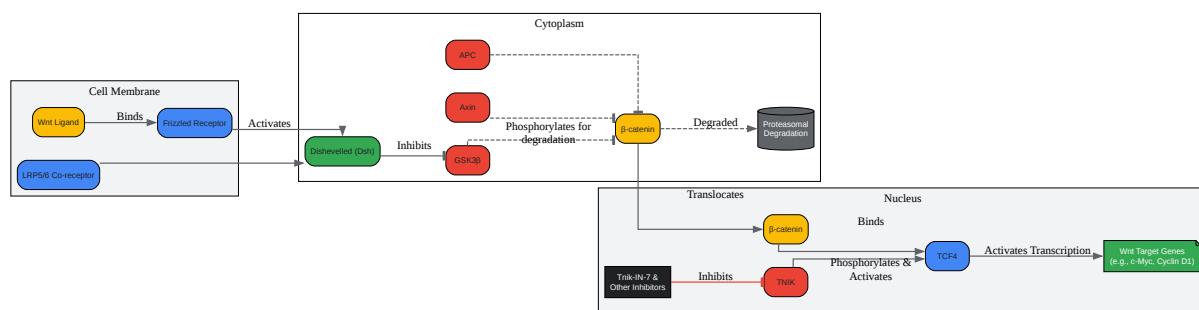
Rentosertib, developed by Insilico Medicine, is a selective TNIK inhibitor that has advanced to Phase IIa clinical trials for idiopathic pulmonary fibrosis.[6] It has demonstrated potent inhibition of TNIK with IC50 values reported between 7.8 and 31 nM.[7][5] In cellular assays, Rentosertib inhibited TGF- β -induced α -SMA protein expression in MRC-5 lung fibroblast cells with an IC50 of 27.14 nM.[5]

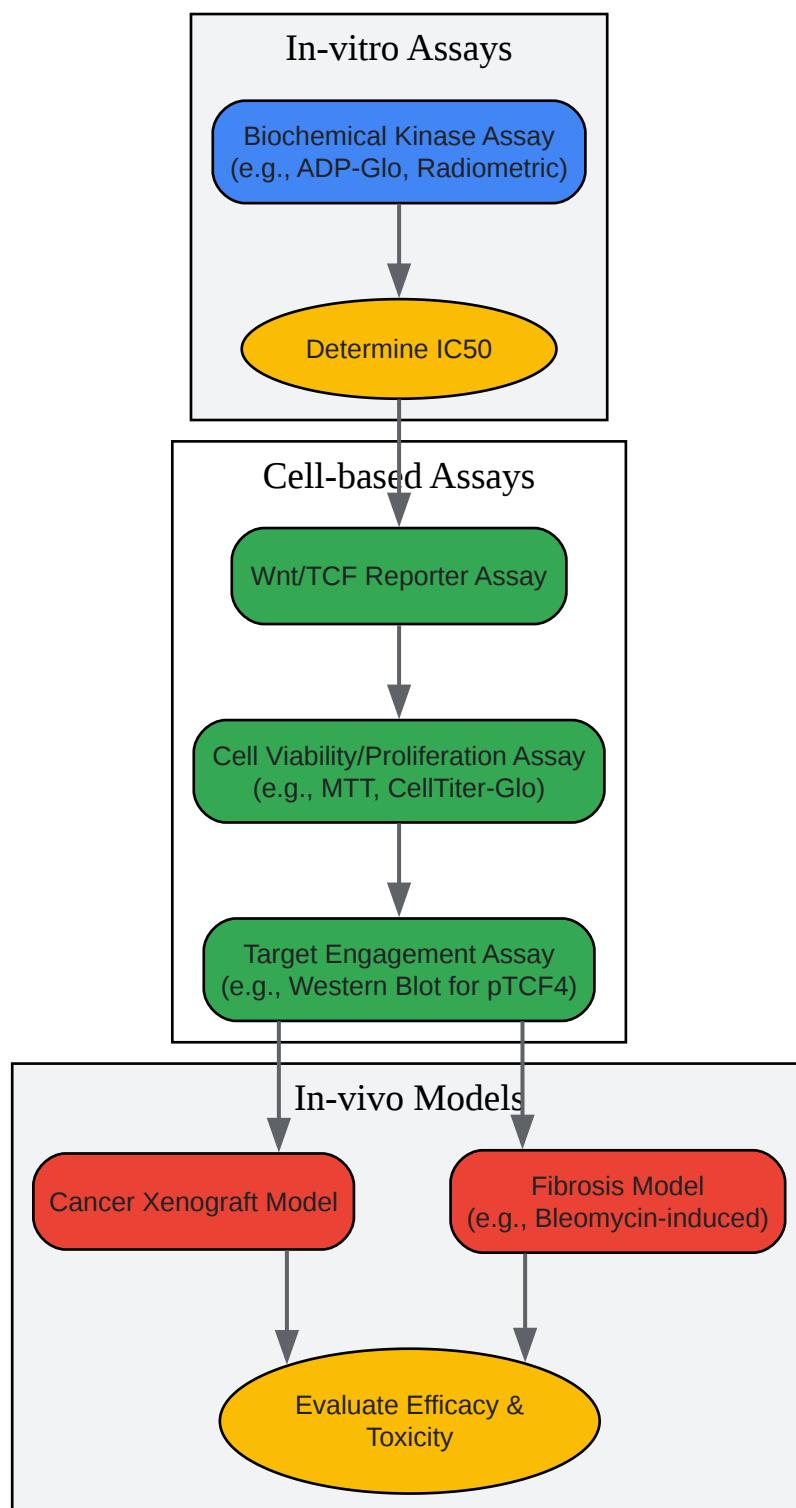
NCB-0846

NCB-0846 is another well-characterized TNIK inhibitor with an IC50 of 21 nM.[1][5] It has been shown to inhibit the proliferation of colorectal cancer cells and suppress tumor growth in xenograft models.[1] NCB-0846 is a valuable reference compound in TNIK inhibitor research.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical Wnt signaling pathway involving TNIK and a general workflow for evaluating TNIK inhibitors.



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